4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound with a complex structure that includes a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the chlorination of pyrrolo[2,3-b]pyridine in the presence of phosphorus trichloride and 2-(trimethylsilyl)ethanol . This is followed by alkylation using 2-bromohexane to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound.
Scientific Research Applications
4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Utilized in research focused on understanding biological mechanisms and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It acts as a modulator of GABA-B receptors, influencing neurological pathways and potentially altering neurotransmission . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the positioning of functional groups.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a precursor in the synthesis of similar compounds.
Uniqueness
4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA-B receptors sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications.
Properties
Molecular Formula |
C14H21ClN2O2Si |
---|---|
Molecular Weight |
312.86 g/mol |
IUPAC Name |
2-[(4-chloro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21ClN2O2Si/c1-18-12-9-16-14-11(13(12)15)5-6-17(14)10-19-7-8-20(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
XYKDVRDGGPKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)C=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.